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Compound of Interest

5-Chloro-2-(chloromethyl)-1,3-
Compound Name:
benzoxazole

cat. No.: B1362663

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-
(chloromethyl)-1,3-benzoxazole

This guide provides a comprehensive overview of the essential physicochemical properties of
5-Chloro-2-(chloromethyl)-1,3-benzoxazole, a heterocyclic compound of interest in
pharmaceutical research and development. Understanding these core characteristics is
fundamental for researchers, scientists, and drug development professionals to predict a
compound's behavior, guide formulation strategies, and anticipate its pharmacokinetic profile.
This document synthesizes key data with field-proven methodologies for its empirical
determination.

Chemical Identity and Structure

5-Chloro-2-(chloromethyl)-1,3-benzoxazole belongs to the benzoxazole class of heterocyclic
compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry,
appearing in numerous compounds with diverse biological activities.[1][2] The presence of a
chloro substituent on the benzene ring and a reactive chloromethyl group at the 2-position
makes this molecule a versatile intermediate for further chemical synthesis.[1]
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Identifier Value Source

5-chloro-2-(chloromethyl)-1,3-
IUPAC Name (3]
benzoxazole

CAS Number 63842-22-8 [31[4][5]
Molecular Formula CsHsCI2NO [31[4]
Molecular Weight 202.04 g/mol [3114]
, C1=CC2=C(C=C1CI)N=C(02)
Canonical SMILES [3]
CCl
SMGVJINOYBXYDFB-
InChliKey [3]

UHFFFAOYSA-N

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note
that some of this data is sourced from chemical suppliers and databases, and may not have
been determined through rigorous, peer-reviewed experimentation.

Property Value Notes

Molecular Weight 202.04 g/mol Computed

Calculated LogP 2.8 A measure of lipophilicity[3]

Boiling Point No data available

Melting Point No data available

Storage Inert atmosphere, 2-8°C Recommended by supplier[5]
Solubility Analysis

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.
[6] Poor solubility can present significant challenges during formulation and clinical
development.[7] Solubility is typically assessed using two main approaches: thermodynamic
and kinetic solubility.
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e Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable
crystalline form of a compound in a given solvent. The "shake-flask” method is the gold-
standard for its determination due to its reliability for even poorly soluble compounds.[7][8]

» Kinetic Solubility: Measures the concentration of a compound at the moment it precipitates
from a solution, often starting from a high-concentration DMSO stock.[6] This high-
throughput method is useful for early-stage discovery to rank compounds, but it can
overestimate the true solubility by forming supersaturated solutions or metastable solid
forms.[6]

Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium
solubility.[8]

Causality: The core principle is to allow a solid compound to reach equilibrium with a solvent
over an extended period, ensuring the resulting solution is truly saturated with the most stable
polymorph. This provides the most accurate and relevant solubility value for biopharmaceutical
assessment.

Methodology:

e Preparation: Add an excess amount of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole to a
known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
The excess solid should be clearly visible.

o Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C)
for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

o Phase Separation: Cease agitation and allow the suspension to settle. Separate the
saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22
um PVDF filter). Care must be taken to avoid sample loss or temperature changes during
this step.

o Quantification: Accurately dilute the saturated supernatant with a suitable solvent.
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e Analysis: Determine the concentration of the compound in the diluted sample using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.[9][10]

o Calculation: Calculate the original solubility in the test solvent, accounting for the dilution
factor. The experiment should be performed in triplicate to ensure reproducibility.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Lipophilicity Analysis (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a
crucial parameter in drug design.[11] It describes a compound's distribution between an
immiscible organic (typically octan-1-ol) and aqueous phase, providing a measure of its affinity
for lipid-like environments.[12] LogP influences membrane permeability, plasma protein
binding, solubility, and metabolism, making it a key component of predictive models like
Lipinski's Rule of 5.[11]

¢ Shake-Flask Method: The traditional method, which, while accurate, is labor-intensive and
requires a significant amount of pure compound.[12][13]

 HPLC Method: A faster, automated alternative that correlates a compound's retention time on
a reverse-phase HPLC column with known LogP values of standard compounds.[13][14]
This method requires very small amounts of material and is less sensitive to impurities.[14]

Protocol: LogP Determination by Reverse-Phase HPLC

This protocol describes an efficient method for estimating LogP values.

Causality: The retention time (tR) of a compound on a C18 reverse-phase column is directly
proportional to its lipophilicity. By calibrating the system with compounds of known LogP
values, the LogP of an unknown compound can be accurately interpolated from its retention
time.

Methodology:

e System Preparation: Use a reverse-phase HPLC system with a C18 column and a mobile
phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an
organic modifier (e.g., methanol or acetonitrile).

o Calibration: Prepare a set of standard compounds with well-documented LogP values that
span a relevant range (e.g., LogP 0 to 5). Inject each standard individually and record its
retention time.

» Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against
its known LogP value. The capacity factor is calculated as k' = (tR - t0) / tO, where tR is the
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retention time of the standard and t0 is the column dead time. A linear regression of this plot
yields the calibration curve.

o Sample Analysis: Dissolve 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in the mobile
phase and inject it into the HPLC system under the identical conditions used for the
standards. Record its retention time.

e LogP Calculation: Calculate the log k' for the test compound and use the linear regression
equation from the calibration curve to determine its LogP value.
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Caption: Workflow for HPLC-Based LogP Determination.

Chemical Stability Assessment
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Evaluating the chemical stability of a drug candidate is a regulatory requirement and is
essential for determining its shelf-life and appropriate storage conditions.[15][16] Stability
studies are designed to detect how the quality of a substance varies over time under the
influence of environmental factors like temperature, humidity, and light.[16]

According to International Council for Harmonisation (ICH) guidelines, stability testing typically
includes:

e Long-Term Testing: Storage under recommended conditions (e.g., 25°C/60% RH) for the
duration of the proposed shelf-life.[16][17]

o Accelerated Testing: Storage under elevated stress conditions (e.g., 40°C/75% RH) to speed
up potential chemical degradation and predict long-term stability.[16][17]

o Stress Testing: Exposure to harsh conditions (e.g., high heat, hydrolysis across a range of
pH values, oxidation, photolysis) to identify potential degradation products and establish the
intrinsic stability of the molecule.[16][18]

Protocol: General Stability Study

This protocol provides a framework for assessing the stability of a new chemical entity.

Causality: By exposing the compound to controlled environmental conditions over time, one
can identify and quantify the formation of degradation products. This data is crucial for
establishing a re-test period or shelf-life, ensuring the compound remains within its quality
specifications.

Methodology:

» Protocol Design: Establish a formal stability protocol detailing the batches to be tested,
storage conditions (long-term, accelerated, and stress), container closure systems, testing
frequency (e.g., 0, 3, 6, 9, 12 months), and the analytical tests to be performed.[17]

o Sample Storage: Place aliquots of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in validated
stability chambers set to the specified conditions.

o Time-Point Testing: At each scheduled time point, pull samples from the chambers.
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» Analytical Testing: Analyze the samples using a validated, stability-indicating analytical
method (typically HPLC). This method must be able to separate, detect, and quantify the
intact compound and any degradation products.[17]

o Data Evaluation: Assess the data for any significant changes. A "significant change" is
defined as a failure to meet the established quality specifications, such as a drop in potency
or the appearance of impurities above a certain threshold.[18]

» Shelf-Life Determination: Analyze trends in the data to establish a re-test period or shelf life
for the compound under the defined storage conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1362663#physicochemical-properties-of-5-chloro-2-
chloromethyl-1-3-benzoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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